5-bromo-N,N-dimethylthiophene-2-carboxamide
Overview
Description
5-bromo-N,N-dimethylthiophene-2-carboxamide is a chemical compound with the molecular formula C7H8BrNOS and a molecular weight of 234.12 g/mol It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a bromine atom at the 5-position and a dimethylcarboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N,N-dimethylthiophene-2-carboxamide typically involves the bromination of N,N-dimethylthiophene-2-carboxamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N,N-dimethylthiophene-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like palladium or copper.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like acetonitrile or dichloromethane.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3), solvents like ether or THF.
Major Products Formed
Substitution Reactions: Substituted thiophene derivatives with various functional groups at the 5-position.
Oxidation Reactions: Sulfoxides or sulfones of the thiophene ring.
Reduction Reactions: Amines derived from the reduction of the carboxamide group.
Scientific Research Applications
5-bromo-N,N-dimethylthiophene-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-bromo-N,N-dimethylthiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carboxamide group can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-chloro-N,N-dimethylthiophene-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
5-iodo-N,N-dimethylthiophene-2-carboxamide: Similar structure but with an iodine atom instead of bromine.
N,N-dimethylthiophene-2-carboxamide: Lacks the halogen substituent at the 5-position.
Uniqueness
5-bromo-N,N-dimethylthiophene-2-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to specific molecular targets. Additionally, the bromine atom can be selectively substituted with other functional groups, providing a versatile platform for the synthesis of diverse derivatives .
Properties
IUPAC Name |
5-bromo-N,N-dimethylthiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNOS/c1-9(2)7(10)5-3-4-6(8)11-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJOLAGVIMFWPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589330 | |
Record name | 5-Bromo-N,N-dimethylthiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474711-51-8 | |
Record name | 5-Bromo-N,N-dimethyl-2-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=474711-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N,N-dimethylthiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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